

what is the molecular formula of Elexacaftor-¹³C,_{d3}

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Compound of Interest

Compound Name: Elexacaftor-¹³C,_{d3}

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Technical Data Sheet: Elexacaftor-¹³C,_{d3}

This document provides a detailed overview of the isotopically labeled compound Elexacaftor-¹³C,_{d3}, intended for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

Elexacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.^{[1][2][3]} The isotopically labeled version, Elexacaftor-¹³C,_{d3}, incorporates stable isotopes of carbon and hydrogen, which is a common practice for use as an internal standard in quantitative bioanalytical assays.

The molecular formula for unlabeled Elexacaftor is C₂₆H₃₄F₃N₇O₄S.^{[1][2][4]} The isotopic labeling introduces specific changes:

- ¹³C: One Carbon-12 atom is replaced by a heavy Carbon-13 atom.
- _{d3}: Three Hydrogen atoms are replaced by three Deuterium atoms.

This results in the molecular formula for Elexacaftor-¹³C,_{d3} being C₂₅¹³CH₃₁D₃F₃N₇O₄S.^{[5][6]}

Quantitative Data Summary

The incorporation of stable isotopes alters the molecular weight of the compound. The table below summarizes the key quantitative data for both the labeled and unlabeled forms of

Elexacaftor.

Compound	Molecular Formula	Molecular Weight (g/mol)
Elexacaftor	$C_{26}H_{34}F_3N_7O_4S$	597.66[4]
Elexacaftor- d_3	$C_{26}H_{31}D_3F_3N_7O_4S$	600.67[7][8]
Elexacaftor- $^{13}C, d_3$	$C_{25}^{13}CH_{31}D_3F_3N_7O_4S$	601.67[5][6]

Experimental Application: Bioanalytical Assays

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Elexacaftor- $^{13}C, d_3$ is primarily designed for use as an internal standard (IS) in LC-MS/MS methods to quantify Elexacaftor in biological matrices such as plasma or serum. The stable isotopes give it a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for precise differentiation and quantification.

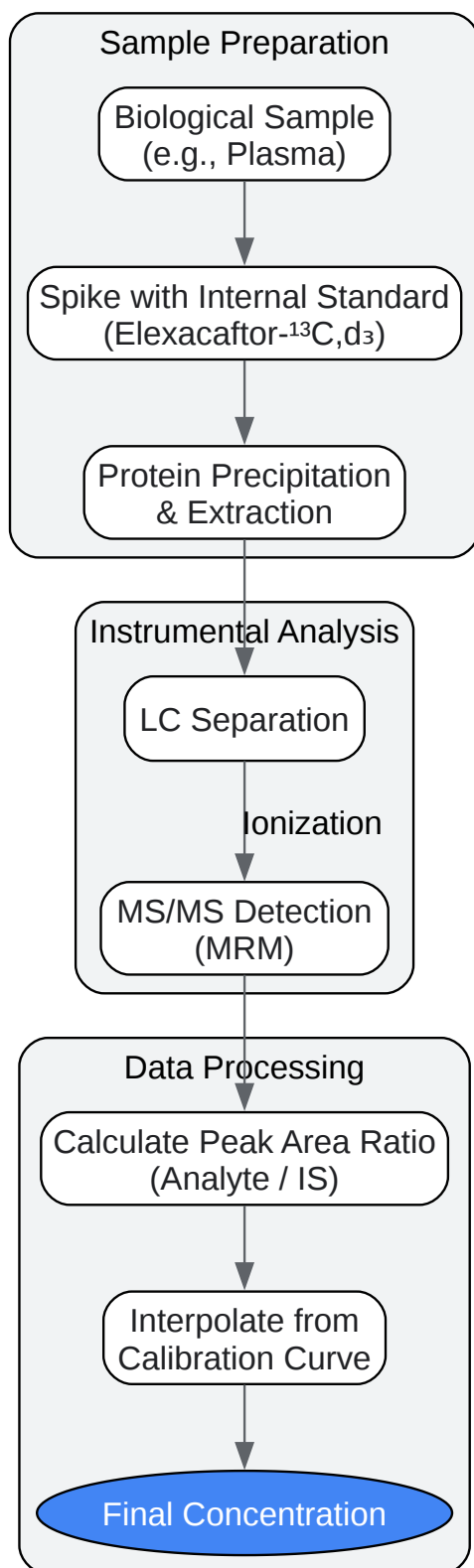
Protocol Outline:

- **Sample Preparation:** A known concentration of Elexacaftor- $^{13}C, d_3$ (internal standard) is spiked into the biological samples (plasma, etc.) containing the unknown amount of Elexacaftor (analyte). This is followed by a protein precipitation or liquid-liquid extraction step to remove interfering substances.
- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatography system. A C18 reverse-phase column is typically used to separate Elexacaftor and its IS from other matrix components. A gradient elution with solvents like acetonitrile and water (often containing formic acid) is employed.
- **Mass Spectrometric Detection:** The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).
 - **Analyte (Elexacaftor):** A specific m/z transition is selected.
 - **Internal Standard (Elexacaftor- $^{13}C, d_3$):** A corresponding, heavier m/z transition is selected.

- Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of Elexacaftor in the original sample by interpolating from a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the IS.

Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical assay using an isotopically labeled internal standard.



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